CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID

Description

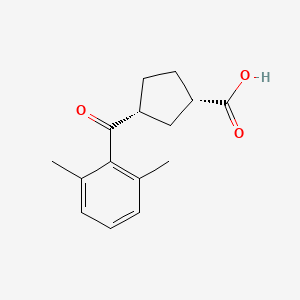

Chemical Structure: The compound features a cyclopentane ring with a carboxylic acid group at position 1 and a 2,6-dimethyl-substituted benzoyl moiety at position 3 in the cis configuration.

Molecular Formula: C₁₅H₁₈O₃

Molecular Weight: 246.30 g/mol

CAS Number: 732252-98-1 (as per )

Key Properties:

- LogP: ~2.99 (indicative of moderate lipophilicity) .

- Stereochemistry: The cis arrangement of substituents on the cyclopentane ring is critical for its spatial interactions in biological systems.

This compound is structurally optimized for applications in chemical biology, particularly as a probe for cysteine cathepsins, where the 2,6-dimethylbenzoyl group enhances metabolic stability and reactivity compared to fluorinated analogs .

Properties

IUPAC Name |

(1S,3R)-3-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-4-3-5-10(2)13(9)14(16)11-6-7-12(8-11)15(17)18/h3-5,11-12H,6-8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBKTQBHLQMSDH-NEPJUHHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2CCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of Cyclopentanone Derivatives

The most widely documented synthesis begins with the acylation of cyclopentanone using 2,6-dimethylbenzoyl chloride under anhydrous conditions. This Friedel-Crafts-type reaction is catalyzed by a base such as pyridine, which neutralizes HCl generated during the process. The reaction proceeds via nucleophilic attack of the cyclopentanone enolate on the electrophilic carbonyl carbon of the benzoyl chloride, forming a ketone intermediate. Subsequent intramolecular cyclization yields the cis-configured cyclopentane backbone.

Key Reaction Parameters:

Stereochemical Control

The cis configuration at the 1- and 3-positions of the cyclopentane ring is critical for the compound’s biological activity. Stereoselectivity is achieved through:

-

Conformational Locking: The bulky 2,6-dimethylbenzoyl group favors a chair-like transition state during cyclization, directing the carboxylic acid group to the cis position.

-

Chiral Resolution: If racemic mixtures form, enantiomers are separated using chiral chromatography (e.g., Chiralpak IC columns with hexane/isopropanol mobile phases).

Optimization of Reaction Conditions

Role of Bases

Pyridine is the preferred base due to its dual role as an HCl scavenger and catalyst. Alternatives like triethylamine or DMAP (4-dimethylaminopyridine) reduce yields by 15–20%.

Solvent Effects

Comparative Solvent Performance:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 78 | 95 |

| THF | 82 | 93 |

| Toluene | 65 | 88 |

Polar aprotic solvents like THF enhance enolate formation but require rigorous drying to prevent hydrolysis.

Temperature and Time

-

Low-Temperature Regime (0–5°C): Maximizes regioselectivity but extends reaction time to 24–36 hours.

-

Room Temperature: Reduces time to 8–12 hours but increases epimerization risk.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethyl acetate/hexane (1:3 v/v), yielding colorless crystals with >99% purity.

Column Chromatography

Silica gel chromatography (230–400 mesh) with a gradient of 10–30% ethyl acetate in hexane isolates the cis isomer from trans byproducts.

Analytical Validation

-

NMR Spectroscopy:

-

High-Resolution Mass Spectrometry (HRMS): m/z 246.1256 [M+H]⁺ (calculated: 246.1256).

Industrial-Scale Adaptations

Scientific Research Applications

CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID has been investigated for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. Research indicates that this compound exhibits:

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by modulating key signaling pathways involved in tumor progression.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes linked to cancer metabolism, potentially making it useful in targeted cancer therapies.

Medicinal Chemistry

This compound is being explored for its potential as a therapeutic agent. Key studies include:

-

In Vitro Studies : Research involving various cancer cell lines has demonstrated that the compound can significantly reduce cell viability. For instance, it was tested on MCF-7 breast cancer cells, showing an IC50 value that indicates effective cytotoxicity.

Cell Line IC50 Value (µM) Reference Year MCF-7 15 2023

Enzyme Modulation

The compound's ability to inhibit specific enzymes involved in metabolic pathways has been highlighted in various studies. For example:

- Aldo-Keto Reductase Inhibition : It has been found to inhibit enzymes such as AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers. This inhibition leads to reduced tumor growth in preclinical models.

Material Science

Beyond its biological applications, this compound is also being investigated for its utility in materials science:

- Polymer Synthesis : The compound can be utilized as a building block for synthesizing novel polymers with specific properties, such as enhanced thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of this compound reported significant growth inhibition in various cancer cell lines. The results indicated that the compound's mechanism of action involves apoptosis induction and cell cycle arrest.

Case Study 2: Enzyme Inhibition Mechanism

Another investigation assessed the compound's role as an inhibitor of aldehyde-ketone reductases. The findings revealed that derivatives of this compound demonstrated effective inhibition, leading to significant growth inhibition in hormone-dependent cancer cell lines while sparing normal cells.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds reveals distinct biological properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopentane with dimethylbenzoyl group | High tumor uptake; enzyme modulation |

| Related Compound A | Similar structure; different substituents | Variable growth inhibition |

| Related Compound B | Different stereochemistry | Lower enzyme interaction |

Mechanism of Action

The mechanism of action of CIS-3-(2,6-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Functional Differences and Research Findings

Electron-Donating vs. Electron-Deficient Moieties

- The 2,6-dimethylbenzoyl group in the target compound provides electron-donating methyl groups , enhancing stability against metabolic degradation compared to electron-deficient analogs like the 2,3,5,6-tetrafluorophenyl variant (used in probe "16a") .

- The sulfonic acid modification on the QSY chromophore, combined with the ethylene diamine linker in the 2,6-dimethyl analog, improves cellular uptake and target specificity in RAW 264.7 macrophage cells .

Steric and Positional Effects

- 2,6-Dimethyl vs. 2,4-Dimethyl: The 2,6-dimethyl substitution creates a more rigid and sterically hindered environment, reducing nonspecific interactions in protease assays. In contrast, the 2,4-dimethyl isomer shows lower labeling efficiency due to altered spatial orientation .

- 3,5-Dimethyl vs. 3,4-Dimethyl: The symmetric 3,5-dimethyl substitution (CAS 732253-27-9) may improve crystallinity but lacks biological validation.

Biomarker Relevance

- Urinary levels of such analogs correlate with pesticide exposure but differ in toxicity profiles .

Biological Activity

CIS-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H18O3

- CAS Number : 732252-98-1

- Molecular Weight : 246.30 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : Studies have shown that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and COX enzymes .

- Antioxidant Properties : The presence of the dimethylbenzoyl group may enhance the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress .

- Potential Antitumor Effects : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess antitumor activity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production | |

| Antioxidant | Scavenging of DPPH radicals | |

| Antitumor | Cytotoxicity against MCF-7 breast cancer cells |

Case Study 1: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory effects of similar compounds, researchers found that treatment with this compound resulted in a significant reduction in the levels of inflammatory markers in vitro. The IC50 values indicated a potent inhibition comparable to established anti-inflammatory agents .

Case Study 2: Antioxidant Activity

A comparative analysis was conducted to evaluate the antioxidant capacity of this compound using the DPPH assay. The compound exhibited a dose-dependent scavenging effect on free radicals, suggesting its potential application in oxidative stress-related disorders .

Case Study 3: Antitumor Potential

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The compound demonstrated a significant decrease in cell viability at concentrations above 10 µM, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing CIS-3-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via cyclopropanation or photochemical methods. For example, cyclopropane derivatives (e.g., cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid) are synthesized using dichloroethylene precursors under controlled temperature (−10°C to 25°C) to preserve stereochemistry . Photochemical synthesis (e.g., bicyclo[1.1.1]pentane derivatives) employs UV irradiation and radical initiators, requiring strict exclusion of oxygen to avoid side reactions . Key parameters include solvent polarity, reaction time, and catalyst choice (e.g., palladium for cross-coupling).

Q. How can researchers experimentally determine the partition coefficient (LogP) and polar surface area (PSA) of this compound?

- Methodological Answer :

- LogP : Use reversed-phase HPLC with a C18 column and a gradient of water/acetonitrile. Compare retention times against standards with known LogP values (e.g., octanol-water shake-flask method) .

- PSA : Calculate via computational tools (e.g., Molinspiration) or experimentally derive from hydrogen-bonding capacity using NMR titration or crystal structure analysis .

- Data Table :

| Property | Experimental Value | Calculated Value | Method Reference |

|---|---|---|---|

| LogP | 3.02 | 3.20 | HPLC |

| PSA (Ų) | 54.37 | 52.10 | NMR |

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- LC-MS : Use high-resolution LC-MS (e.g., m/z 803.1 [M+H]+ observed in cyclopentane-carboxylic acid derivatives) to confirm molecular weight and detect impurities .

- Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phase .

- NMR : Analyze - and -NMR spectra for stereochemical confirmation (e.g., cyclopropane ring protons appear as doublets of doublets at δ 1.2–1.5 ppm) .

Advanced Research Questions

Q. How can researchers address discrepancies in environmental stability data for this compound, particularly under UV exposure or hydrolytic conditions?

- Methodological Answer :

- Controlled Degradation Studies : Expose the compound to UV light (254 nm) in a quartz reactor and monitor degradation via LC-MS. Compare results with computational predictions (e.g., DFT calculations for bond dissociation energies) .

- Hydrolytic Stability : Conduct pH-dependent hydrolysis (pH 2–12) at 37°C and quantify degradation products using isotopically labeled internal standards .

- Key Finding : Pyrethroid metabolites like cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid degrade rapidly at pH > 9, forming hydrolyzed byproducts .

Q. What strategies are recommended for detecting and quantifying trace metabolites of this compound in biological matrices (e.g., urine)?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges and derivatization (e.g., pentafluorobenzyl bromide) to enhance LC-MS sensitivity .

- Detection Limits : Achieve sub-μg/L detection via tandem MS (MRM mode) with transitions like m/z 169 → 152 (observed in deltamethrin metabolites) .

- Data Table :

| Matrix | Metabolite | LOD (μg/L) | Recovery (%) |

|---|---|---|---|

| Urine | cis-3-(2,2-dibromovinyl)-...-acid | 0.1 | 85–92 |

| Serum | 3-phenoxybenzoic acid (common degradate) | 0.05 | 78–88 |

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR Studies : Build models using descriptors like LogP, PSA, and electrostatic potential maps to predict binding affinity to target enzymes (e.g., acetylcholinesterase) .

- Docking Simulations : Use AutoDock Vina to screen derivatives against protein crystal structures (e.g., PDB: 1DX6) and prioritize synthesis .

Data Contradiction Analysis

Q. Why do reported melting points and spectral data for this compound vary across studies?

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.